2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile
Description
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile is a nitrile-functionalized quinoline derivative characterized by a chloro substituent at position 2 and methyl groups at positions 6 and 7 of the quinoline ring. The acetonitrile moiety at position 3 introduces a reactive nitrile group, which may enhance its utility in synthetic chemistry and agrochemical/pharmaceutical applications.
Structure
3D Structure
Properties
Molecular Formula |
C13H11ClN2 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-(2-chloro-6,7-dimethylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H11ClN2/c1-8-5-11-7-10(3-4-15)13(14)16-12(11)6-9(8)2/h5-7H,3H2,1-2H3 |
InChI Key |
WYQGBUYCBKQFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CC#N |
Origin of Product |
United States |
Preparation Methods
Route A: Sequential Functionalization
Route B: One-Pot Cyclization-Cyanation
-
React 2-chloro-6,7-dimethylaniline with cyanoacetylene in polyphosphoric acid (PPA) at 150°C.
-
Yield : ~65% (crude), improving to 80% after recrystallization.
Optimization and Challenges
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 52% | 48% |
| Purity (HPLC) | 98.5% | 97.2% |
| Reaction Time | 18 h | 12 h |
| Scalability | High | Moderate |
Key Challenges :
-
Regioselectivity : Competing reactions at positions 3 and 4 necessitate careful catalyst selection.
-
Nitrile Stability : Acidic conditions may hydrolyze the nitrile to amides, requiring neutral pH during workup.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are commonly used.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The anticancer properties of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile have been evaluated through various studies. One significant study involved screening this compound against a panel of approximately sixty cancer cell lines, including those representing leukemia, melanoma, lung, colon, and breast cancers. The results indicated that while the compound exhibited some level of cytotoxicity, it was primarily effective against specific leukemia cell lines (e.g., K-562) and showed lower activity against others such as colon cancer (HCT-15) and melanoma (SK-MEL-5) cell lines .
Table 1: Summary of Anticancer Activity Results
| Cell Line | Sensitivity | Concentration Tested (µM) |
|---|---|---|
| K-562 (Leukemia) | Sensitive | 10 |
| HCT-15 (Colon Cancer) | Low Sensitivity | 10 |
| SK-MEL-5 (Melanoma) | Low Sensitivity | 10 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for its antimicrobial effects. Studies have shown that quinoline derivatives can exhibit significant antibacterial and antifungal activities. For instance, related compounds have demonstrated efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a potential for developing new antimicrobial agents based on the quinoline structure .
Table 2: Antimicrobial Activity of Related Quinoline Derivatives
| Microorganism | Efficacy | Minimum Inhibitory Concentration (µg/ml) |
|---|---|---|
| Mycobacterium smegmatis | Significant | 6.25 |
| Pseudomonas aeruginosa | Moderate | Data Not Available |
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in the quinoline core or substituents can lead to enhanced potency or selectivity against specific targets. For instance, introducing different halogens or functional groups has been shown to improve antiplasmodial activity in similar quinoline derivatives .
Case Study: Anticancer Screening
A comprehensive study conducted by the National Cancer Institute utilized the Developmental Therapeutics Program protocols to assess the anticancer potential of various compounds including this compound. The study highlighted that while some derivatives showed promising results in inhibiting tumor growth, further modifications were necessary to enhance efficacy across a broader range of cancer types .
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of quinoline derivatives similar to this compound. The findings suggested that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, paving the way for further exploration in drug development aimed at treating resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The compound’s quinoline core distinguishes it from simpler chloroacetonitriles and pyridine-based analogs. Key comparisons include:
Table 1: Structural Comparison
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile | Quinoline | -Cl (C2), -CH₃ (C6, C7), -CH₂CN (C3) | ~246.7 (estimated) | Aromatic system with electron-withdrawing Cl and nitrile group |
| Chloroacetonitrile (CAS 107-14-2) | Acetonitrile | -Cl (C2) | 75.5 | Simple nitrile with high reactivity |
| 2-Chloro-6(3-chloromethylthiazole)-chloride | Thiazole-pyridine hybrid | -Cl (C2, thiazole), -CH₂Cl (C3) | ~215.5 (estimated) | Dual chloro substituents enhancing nitrification inhibition |
| Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetate | Coumarin | -OCH₂COOCH₃ (C7), -CH₃ (C4) | ~250.3 (estimated) | Non-planar structure with HOMO/LUMO on coumarin ring |
- Electronic Effects: The quinoline ring’s aromaticity and electron-withdrawing chloro group likely lower the LUMO energy, increasing electrophilicity at the nitrile group compared to simpler chloroacetonitriles. This could enhance reactivity in nucleophilic additions or cyclization reactions .
Nitrification Inhibition
Pyridine and quinoline derivatives with chloro and methyl substituents are known nitrification inhibitors. For example, 2-chloro-6(3-chloromethylthiazole)-chloride exhibits strong inhibitory effects (up to 91.92% nitrate reduction) in fluvo-aquic soils . The target compound’s quinoline core and chloro/methyl groups may similarly disrupt ammonia monooxygenase enzymes in soil bacteria, though its larger size could reduce mobility in soil compared to smaller pyridine analogs.
Toxicity and Environmental Impact
Chloroacetonitrile (CAS 107-14-2) is classified as toxic to aquatic life (H411) due to its reactive nitrile and chloro groups . The target compound’s larger structure may reduce acute toxicity but increase persistence in ecosystems due to reduced biodegradability. Methyl groups could also enhance bioaccumulation risks compared to unsubstituted analogs.
Computational Insights
While direct quantum chemical studies on the target compound are absent, highlights that substituents on coumarin derivatives influence HOMO/LUMO distributions. For this compound, computational modeling would likely show:
- HOMO: Localized on the quinoline ring’s π-system.
- LUMO : Centered on the nitrile group and chloro-substituted region, facilitating electrophilic interactions .
Biological Activity
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and case reports.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-6,7-dimethylquinoline with acetonitrile under specific conditions to yield the desired product. The structural integrity and purity of the synthesized compound are usually confirmed through spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that quinoline compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown significant G2/M phase arrest in HT-29 colorectal cancer cells at concentrations as low as 1 nM. The mechanism involves mitochondrial dysfunction leading to caspase activation and subsequent apoptosis .
Antimicrobial Activity
The antibacterial properties of quinoline derivatives have also been investigated. Studies demonstrate that compounds similar to this compound exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through disruption of cellular processes .
Case Studies
- Colorectal Cancer Study : A study involving HT-29 cells treated with related quinoline derivatives showed a dose-dependent increase in cell cycle arrest and apoptosis markers. The findings suggest potential therapeutic applications for these compounds in colorectal cancer treatment .
- Antibacterial Evaluation : A series of quinoline derivatives were tested against multiple bacterial strains using agar diffusion methods. Results indicated that certain derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Cell Cycle Regulation : The compound induces G2/M phase arrest by disrupting microtubule dynamics, which is crucial for proper cell division.
- Apoptosis Induction : Mitochondrial dysfunction triggered by the compound leads to the activation of apoptotic pathways involving caspases .
Data Summary
| Activity Type | Target Cells/Organisms | Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | HT-29 (Colorectal) | 1 nM | G2/M phase arrest |
| 5 nM | >95% cell arrest | ||
| Antibacterial | E. coli | Varies | Significant growth inhibition |
| S. aureus | Varies | Comparable to ciprofloxacin |
Q & A
Q. What synthetic methodologies are commonly employed for 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:
- Quinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
- Acetonitrile Functionalization : Introduction of the acetonitrile group via alkylation or Michael addition, often using acetonitrile derivatives (e.g., chloroacetonitrile) in polar aprotic solvents like DMF or acetonitrile.
- Chlorination : Electrophilic substitution at the 2-position of the quinoline ring using chlorinating agents (e.g., POCl₃) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures.
Q. What spectroscopic and crystallographic techniques are used for structural elucidation?
Methodological Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure. Software like SHELXL refines atomic coordinates and thermal parameters, while ORTEP-3 visualizes the molecular geometry (e.g., bond angles, torsional strain) .
- Spectroscopy :
Advanced Research Questions
Q. How can researchers resolve contradictions in unit cell parameters obtained from different diffraction experiments?
Methodological Answer: Discrepancies may arise from crystal quality, twinning, or refinement errors. Strategies include:
- Data Quality Check : Ensure diffraction resolution ≤ 0.8 Å and completeness > 95%.
- Twinning Analysis : Use SHELXD to detect twinning operators and refine twin laws .
- Cross-Validation : Compare results with independent software (e.g., WinGX for data integration) .
- Example : For 2-(2-Chloro-6,7-dimethylquinolin-3-yl) derivatives, triclinic symmetry (space group ) was confirmed via consistency in angles across datasets .
Q. What strategies optimize reaction yield in the synthesis of chloro-dimethylquinolinyl acetonitrile derivatives?
Methodological Answer:
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution efficiency.
- Solvent Effects : Use DMF for high dielectric constant or toluene for reflux conditions to avoid side reactions.
- Temperature Control : Gradual heating (70–90°C) minimizes decomposition of nitrile intermediates .
- In Situ Monitoring : TLC or HPLC tracks reaction progress; quenching at 85–90% conversion maximizes yield.
Q. How to analyze hydrogen bonding networks in the crystal lattice and their implications?
Methodological Answer:
- ORTEP-3 Visualization : Identify H-bond donors/acceptors (e.g., N–H⋯O or C–H⋯Cl interactions).
- Packing Analysis : Software like Mercury calculates intermolecular distances (e.g., 2.8–3.2 Å for weak H-bonds).
- Impact on Properties : Strong H-bonding correlates with higher melting points (e.g., 220–240°C for derivatives with N–H⋯O networks) .
Q. What are the challenges in refining high-disorder structures using SHELX software?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
